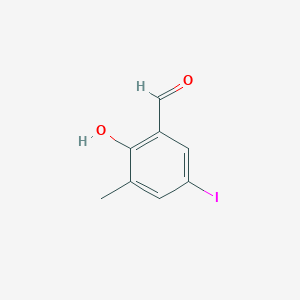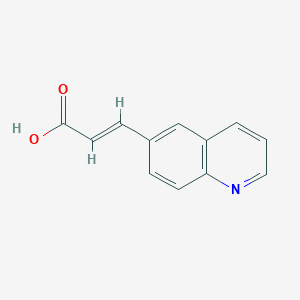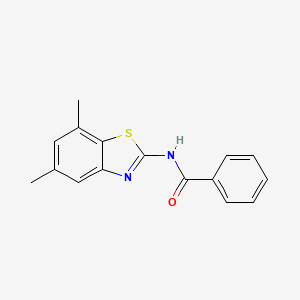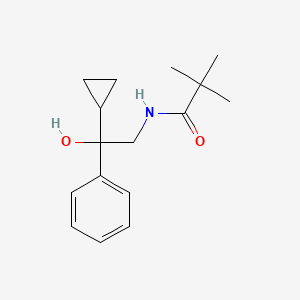
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with anchimerically assisted regio- and diastereoselective processes. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation, showcasing the compound’s versatility in organic synthesis.Molecular Structure Analysis
In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, exploring their conformational characteristics and intramolecular interactions. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds, which could be extrapolated to understand the characteristics of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide.Chemical Reactions Analysis
The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis
The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide is C21H22F3NO2, with an average mass of 377.400 Da and a mono-isotopic mass of 377.160278 Da .科学的研究の応用
Chemical Synthesis and Functionalization
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with anchimerically assisted regio- and diastereoselective processes (Cossy et al., 2001). Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation, showcasing the compound's versatility in organic synthesis (Roman & Charette, 2013).
Cyclopropane Synthesis
The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules. Such advancements underscore the efficiency and broad applicability of using N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide in modern organic synthesis to access important cyclopropane derivatives (Clemenceau et al., 2020).
Molecular Structure Analysis
In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, exploring their conformational characteristics and intramolecular interactions. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds, which could be extrapolated to understand the characteristics of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide (Özer et al., 2009).
Applications in Drug Synthesis
Research on potent s-cis-locked bithiazole correctors for cystic fibrosis therapy has identified compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide. These studies are pivotal for developing new therapeutic agents, illustrating the compound's relevance in the synthesis of drugs targeting specific protein dysfunctions (Yu et al., 2008).
作用機序
As a derivative of vigabatrin, CPP-115 irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase. This makes it a more potent GABA transaminase inhibitor than vigabatrin, and a promising candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19,13-9-10-13)12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNYRXVBDCJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)
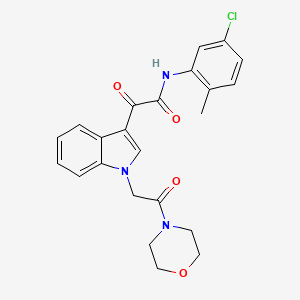
![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)
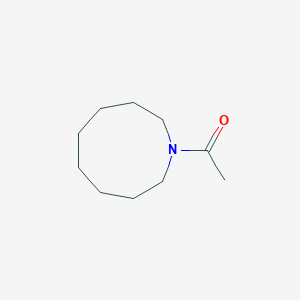
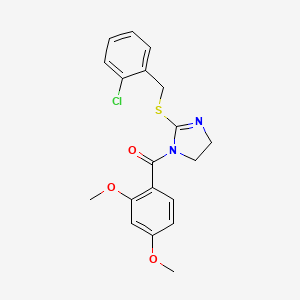
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)
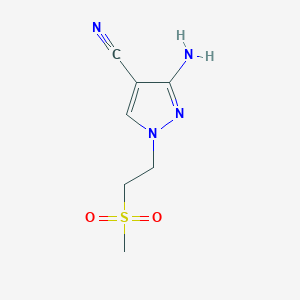
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)
![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

